AVL-292 benzenesulfonate, also known as Spebrutinib besylate or CC-292 besylate, is a potent and selective irreversible inhibitor of Bruton’s tyrosine kinase (BTK). This compound is significant in the context of treating various B-cell malignancies due to its ability to inhibit the B-cell receptor signaling pathway, which is crucial for B-cell development and function. The compound has garnered attention in clinical research for its therapeutic potential in conditions such as chronic lymphocytic leukemia, Waldenström's macroglobulinemia, and B-cell non-Hodgkin lymphoma.
AVL-292 was developed as part of a broader effort to target BTK, a key player in B-cell receptor signaling. This compound has been referenced in various studies and patents that explore its mechanism of action and therapeutic applications. Notable sources include patent filings and scientific literature discussing its pharmacological properties and clinical trials .
AVL-292 benzenesulfonate is classified as a small molecule inhibitor. Specifically, it falls under the category of covalent inhibitors due to its mechanism of forming a stable bond with the cysteine residue in the active site of BTK. This classification highlights its role in targeted therapy for specific types of cancers.
The synthesis of AVL-292 involves several chemical reactions aimed at constructing the complex molecular structure required for BTK inhibition. While specific synthetic pathways are proprietary, general approaches typically include:
The synthesis may involve techniques such as:
AVL-292 benzenesulfonate has a complex molecular structure characterized by specific functional groups that enhance its binding affinity to BTK. The molecular formula is CHNOS, with a molecular weight of approximately 396.49 g/mol.
The structural analysis reveals:
AVL-292 primarily undergoes reactions that involve:
The kinetics of inhibition have been characterized by an IC50 value less than 0.5 nM, indicating high potency, alongside a Kinact/Ki ratio that suggests efficient covalent binding .
The mechanism by which AVL-292 exerts its effects involves:
Studies have demonstrated that AVL-292 significantly decreases auto-phosphorylation levels in human primary B cells, indicating effective blockade of BTK activity .
Key chemical properties include:
AVL-292 benzenesulfonate has several important applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2